molecular formula C12H18O3 B8723100 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanol CAS No. 67031-41-8

1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanol

Cat. No. B8723100
Key on ui cas rn: 67031-41-8
M. Wt: 210.27 g/mol
InChI Key: AHNPSXRKYWCRBA-UHFFFAOYSA-N
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Patent
US07829501B2

Procedure details

An isopropyl magnesium bromide ether solution prepared by using 5.6 g of 2-bromopropane, 0.94 g of magnesium and 30 ml of diethyl ether, was dropwise added to a mixture comprising 5.0 g of 3,4-dimethoxybenzaldehyde and 50 ml of diethyl ether, followed by a reaction for 15 hours under reflux. The reaction mixture was put into ice water, and dilute sulfuric acid was added, followed by stirring. Then, the mixture was extracted with methylene chloride, followed by washing with water. The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain 6.3 g of oily 1-(3′,4′-dimethoxyphenyl)-2-methylpropanol.
[Compound]
Name
isopropyl magnesium bromide ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
0.94 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:4])[CH3:3].[Mg].[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[O:16][CH3:17])[CH:11]=[O:12].S(=O)(=O)(O)O>C(OCC)C>[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH:11]([OH:12])[CH:2]([CH3:4])[CH3:3])[CH:13]=[CH:14][C:15]=1[O:16][CH3:17]

Inputs

Step One
Name
isopropyl magnesium bromide ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
BrC(C)C
Step Three
Name
Quantity
0.94 g
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by a reaction for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
Then, the mixture was extracted with methylene chloride
WASH
Type
WASH
Details
by washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(C(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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